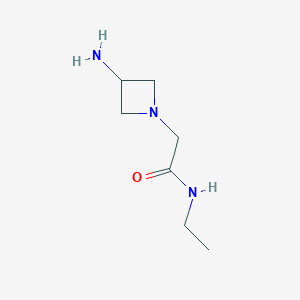

2-(3-aminoazetidin-1-yl)-N-ethylacetamide

Descripción

Propiedades

IUPAC Name |

2-(3-aminoazetidin-1-yl)-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-2-9-7(11)5-10-3-6(8)4-10/h6H,2-5,8H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCCOBBLZMMJNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CN1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

A similar compound, 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine, has been identified as a high-affinity non-imidazole histamine h3 receptor agonist. The histamine H3 receptor plays a crucial role in the central nervous system, regulating the release of several neurotransmitters.

Mode of Action

The related compound, 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine, acts as an agonist at the histamine h3 receptor. Agonists bind to receptors and activate them to produce a biological response. In this case, the activation of the histamine H3 receptor can influence the release of various neurotransmitters.

Biochemical Pathways

The histamine h3 receptor, which is the target of the related compound, is involved in several physiological processes such as sleep-wake regulation, cognition, and food intake. Therefore, it can be inferred that 2-(3-aminoazetidin-1-yl)-N-ethylacetamide might influence these processes.

Pharmacokinetics

The related compound, 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine, has been reported to have good metabolic stability and weak activity on cytochrome p450 enzymes, which are key factors in drug metabolism and can impact bioavailability.

Result of Action

The related compound, 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine, has been reported to have an amnesic effect at a certain dosage in a social recognition test in mice, indicating its potential influence on memory processes.

Análisis Bioquímico

Biochemical Properties

2-(3-aminoazetidin-1-yl)-N-ethylacetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with histamine H3 receptors, acting as a partial agonist. This interaction is crucial as histamine H3 receptors are involved in the regulation of neurotransmitter release in the central nervous system. The binding of 2-(3-aminoazetidin-1-yl)-N-ethylacetamide to these receptors can modulate the release of histamine, dopamine, and other neurotransmitters, influencing various physiological processes.

Cellular Effects

The effects of 2-(3-aminoazetidin-1-yl)-N-ethylacetamide on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, its interaction with histamine H3 receptors can lead to changes in cyclic adenosine monophosphate (cAMP) levels, which play a pivotal role in cell signaling. Additionally, this compound can affect gene expression by modulating the activity of transcription factors that are responsive to cAMP levels. These changes can alter cellular metabolism, impacting processes such as energy production and utilization.

Molecular Mechanism

At the molecular level, 2-(3-aminoazetidin-1-yl)-N-ethylacetamide exerts its effects through specific binding interactions with biomolecules. It binds to histamine H3 receptors, leading to partial agonist activity. This binding induces conformational changes in the receptor, which in turn activates downstream signaling pathways involving cAMP. The modulation of cAMP levels can result in either the inhibition or activation of various enzymes, depending on the cellular context. Additionally, 2-(3-aminoazetidin-1-yl)-N-ethylacetamide can influence gene expression by affecting the activity of cAMP-responsive transcription factors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-aminoazetidin-1-yl)-N-ethylacetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-aminoazetidin-1-yl)-N-ethylacetamide maintains its stability under controlled conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism, although the extent of these effects can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of 2-(3-aminoazetidin-1-yl)-N-ethylacetamide in animal models are dose-dependent. At lower doses, the compound exhibits partial agonist activity at histamine H3 receptors, leading to moderate modulation of neurotransmitter release. At higher doses, the compound can induce more pronounced effects, including potential toxic or adverse effects. Studies have indicated that there is a threshold dose beyond which the compound’s effects become significantly more potent, necessitating careful dosage optimization in experimental settings.

Metabolic Pathways

2-(3-aminoazetidin-1-yl)-N-ethylacetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that can affect its activity and stability. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential side effects. Understanding the metabolic pathways of 2-(3-aminoazetidin-1-yl)-N-ethylacetamide is crucial for optimizing its use in biochemical research and therapeutic applications.

Transport and Distribution

The transport and distribution of 2-(3-aminoazetidin-1-yl)-N-ethylacetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity. Additionally, the distribution of 2-(3-aminoazetidin-1-yl)-N-ethylacetamide can influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-(3-aminoazetidin-1-yl)-N-ethylacetamide is a key factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects Targeting signals and post-translational modifications play a role in directing the compound to its appropriate subcellular locations

Actividad Biológica

2-(3-aminoazetidin-1-yl)-N-ethylacetamide, a compound with the CAS number 1341584-64-2, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity through a detailed examination of its mechanisms, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The molecular structure of 2-(3-aminoazetidin-1-yl)-N-ethylacetamide is characterized by an azetidine ring substituted with an amino group and an ethylacetamide moiety. The molecular formula is , and it exhibits the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H14N2O |

| Molecular Weight | 142.20 g/mol |

| CAS Number | 1341584-64-2 |

| Purity | Min. 95% |

The biological activity of 2-(3-aminoazetidin-1-yl)-N-ethylacetamide is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. Preliminary studies suggest that it may modulate pathways relevant to the treatment of several conditions, including cancer and neurodegenerative diseases.

Antiproliferative Activity

In vitro studies have demonstrated that compounds structurally similar to 2-(3-aminoazetidin-1-yl)-N-ethylacetamide exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives have shown IC50 values in the nanomolar range against human cancer cell lines, indicating their potential as anticancer agents.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes critical to cellular signaling pathways. For instance, related compounds have been reported to inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a significant role in cancer and neurodegenerative disorders.

Neuroprotective Effects

Some studies suggest that 2-(3-aminoazetidin-1-yl)-N-ethylacetamide may possess neuroprotective properties. These effects could be beneficial for conditions such as Alzheimer's disease, potentially involving modulation of neuroinflammatory pathways or direct effects on neuronal survival.

Anticancer Studies

A study conducted by [source] demonstrated the efficacy of azetidine derivatives in inhibiting tumor growth in xenograft models. The results indicated that the compound significantly reduced tumor size compared to controls.

GSK-3β Inhibition

In a biochemical assay, derivatives of 2-(3-aminoazetidin-1-yl)-N-ethylacetamide showed promising inhibition of GSK-3β activity with IC50 values around 480 nM. This suggests potential for therapeutic applications in conditions where GSK-3β is implicated.

Neuroprotective Studies

Research published in [source] highlighted the neuroprotective effects of related compounds in models of neurodegeneration. The study found that these compounds could reduce neuronal apoptosis and inflammation, suggesting a protective mechanism against neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique biological activities of 2-(3-aminoazetidin-1-yl)-N-ethylacetamide, a comparative analysis with structurally related compounds was conducted:

| Compound Name | Biological Activity | IC50 Values (nM) |

|---|---|---|

| 1-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl) | Moderate antiproliferative | Varies |

| 3-(Difluoromethyl)-1-methyl-N-(pyridin-2-yl)-pyrrole | GSK-3β inhibition | ~480 |

| Azetidine Derivative X | Anticancer activity | ~360 |

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the azetidine ring or substituents on the amino group significantly influence biological activity. Variations can enhance or diminish potency against targeted enzymes or receptors.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(3-aminoazetidin-1-yl)-N-ethylacetamide serves as a valuable building block in the synthesis of novel pharmaceuticals. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant antiproliferative effects on various cancer cell lines. For instance, compounds structurally related to 2-(3-aminoazetidin-1-yl)-N-ethylacetamide have shown IC50 values in the nanomolar range against human cancer cell lines, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of lipid mediators such as palmitoylethanolamide (PEA). By inhibiting NAAA, 2-(3-aminoazetidin-1-yl)-N-ethylacetamide may enhance the availability of PEA, which is known for its anti-inflammatory and analgesic properties.

Research Findings

Studies have demonstrated that related compounds exhibit potent inhibition of NAAA with median inhibitory concentrations (IC50) in the low micromolar range. This suggests that modifications to the azetidine structure can lead to improved efficacy against this target .

Neuroprotective Effects

Preliminary investigations suggest that 2-(3-aminoazetidin-1-yl)-N-ethylacetamide may possess neuroprotective properties. It could potentially modulate neuroinflammatory pathways or directly affect neuronal survival, making it a candidate for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The exact mechanism by which this compound exerts neuroprotective effects remains under investigation. However, it is hypothesized that it may influence signaling pathways critical for neuronal health and inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of 2-(3-aminoazetidin-1-yl)-N-ethylacetamide derivatives. Modifications to the azetidine ring or the ethylacetamide moiety can significantly impact biological activity.

| Modification | Effect on Activity |

|---|---|

| Substituents on the azetidine ring | Enhance or diminish potency |

| Variations in amide chain length | Influence enzyme inhibition |

Comparación Con Compuestos Similares

Pharmacological Relevance :

- Evidence from antidiabetic drug development highlights its inclusion in the kingianin series, where pentacyclic structures bearing N-ethylacetamide groups demonstrate inhibitory activity against α-amylase and α-glucosidase enzymes .

- The 3-aminoazetidine group contributes to its binding affinity, as shown in structure-activity relationship (SAR) studies, where substituents on the azetidine ring and acetamide moiety modulate enzyme inhibition .

The compound is compared below with structurally or functionally related N-ethylacetamide derivatives and azetidine-containing molecules.

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Dielectric Behavior : NEA shows lower static dielectric permittivity (ε ~25–30 at 25°C) compared to n-methylacetamide (NMA, ε ~165), suggesting reduced polarity. The target compound’s azetidine ring may further lower polarity, influencing membrane permeability .

- Coordination Chemistry : Uranyl complexes with N-ethylacetamide (eam) adopt trans configurations, while bulkier ligands like N’,N-diethylacetamide (dam) favor cis geometries. This highlights the steric influence of substituents on metal coordination .

Métodos De Preparación

Intramolecular Cyclization of 1,3-Amino Alcohols

One common method to prepare azetidine derivatives involves the intramolecular nucleophilic displacement of a leaving group by an amino group on a 1,3-amino alcohol precursor. For example, tosylation of the hydroxyl group followed by intramolecular displacement by the nitrogen yields azetidine rings in high yields (up to 92%). This method can be adapted to introduce amino substitution at the 3-position by starting from appropriately substituted amino alcohols.

- Key reaction conditions:

- Starting material: 1,3-amino alcohol with suitable protecting groups

- Tosylation of hydroxyl group

- Base-promoted intramolecular nucleophilic substitution

- Typical yields: 32% to 95%, depending on amine nucleophilicity and reaction conditions

Staudinger Cycloaddition for 3-Aminoazetidinones

The Staudinger approach is a powerful method for synthesizing 3-amino-substituted azetidinones, which can be further modified to yield azetidine derivatives. The reaction involves the cycloaddition of an imine with a ketene precursor (e.g., phthalylglycyl chloride), followed by hydrolysis to yield the aminoazetidinone ring system. Although this method is primarily used for azetidinones, similar strategies can be adapted for azetidine amides.

- Typical conditions:

- Dropwise addition of ketene precursor to imine in dichloromethane at 0 °C

- Stirring at room temperature for 24 hours

- Hydrolysis with hydrazine dihydrochloride at 60 °C

- Yields around 61% for trans-3-amino-azetidinone derivatives

N-Alkylation and Subsequent Functional Group Transformations

For the introduction of the N-ethylacetamide moiety, N-alkylation of azetidine nitrogen followed by acylation is a viable method. In one approach, secondary amines are alkylated with haloacetamides or bromoacetonitrile derivatives, followed by reduction or other functional group transformations to yield the desired amide.

- Typical steps:

- N-alkylation of azetidine nitrogen with bromoacetamide derivatives (e.g., bromoacetonitrile)

- Protection/deprotection steps as needed (e.g., trityl protection of primary alcohols)

- Reduction or substitution to introduce amino group at 3-position

- Purification via flash chromatography

Aza-Michael Addition to Azetidinylidene Acetates

A recent synthetic route involves aza-Michael addition of NH-heterocycles to azetidinylidene acetates prepared via Horner–Wadsworth–Emmons reaction from azetidinones. This method allows for the introduction of amino groups and further functionalization at the 3-position of the azetidine ring.

- Key steps:

- Synthesis of N-Boc-azetidin-3-ylidene acetate via Horner–Wadsworth–Emmons reaction

- Aza-Michael addition with amines to yield 3-substituted azetidines

- Subsequent deprotection and acylation to introduce N-ethylacetamide

Mesylation and Nucleophilic Substitution

Another approach includes mesylation of alcohol precursors followed by nucleophilic substitution with amines to form azetidine rings bearing amino substituents. This method is often combined with base-promoted cyclization to close the azetidine ring.

- Typical conditions:

- Mesylation of primary alcohol with methanesulfonyl chloride in DCM at 0 °C

- Quenching with ammonium chloride solution

- Base-mediated cyclization in DMF at elevated temperatures (e.g., 70 °C)

- Purification by HPLC or flash chromatography

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Intramolecular cyclization of 1,3-amino alcohols | Tosylation, base-promoted cyclization at ~70 °C | 32–95 | High yield, straightforward | Requires suitable amino alcohols |

| Staudinger cycloaddition | Imine + ketene precursor, hydrolysis at 60 °C | ~61 | Stereoselective, well-studied | Limited to azetidinones |

| N-alkylation with haloacetamides | N-alkylation, protection/deprotection, reduction | 40–53 | Versatile for functionalization | Multi-step, moderate yields |

| Aza-Michael addition to azetidinylidene acetates | Horner–Wadsworth–Emmons, aza-Michael addition | 57–82 | Efficient, good stereocontrol | Requires specialized intermediates |

| Mesylation and nucleophilic substitution | Mesylation at 0 °C, base-promoted cyclization | 35–70 | Simple reagents, scalable | Sensitive to reaction conditions |

Detailed Research Findings and Notes

- The nucleophilicity of the amine used in cyclization reactions significantly affects yields; HCl salts of amines tend to give lower yields due to reduced nucleophilicity.

- Enantioenriched azetidines can be synthesized with excellent diastereoselectivity (cis:trans = 99:1) using lithium amides and α,β-unsaturated esters, which could be adapted for amino substitution at the 3-position.

- Protection strategies such as trityl ether formation are crucial for selective functionalization and purification in multi-step syntheses.

- The Staudinger approach allows for the selective formation of trans-3-aminoazetidinones, which can be hydrolyzed and further functionalized to yield amide derivatives.

- Recent advances include the use of Suzuki–Miyaura cross-coupling to diversify azetidine amino acid derivatives, which may be useful for modifying the ethylacetamide moiety.

- Mesylation followed by nucleophilic substitution with amines is a practical route but requires careful control of reaction temperature and solvent to avoid side products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.